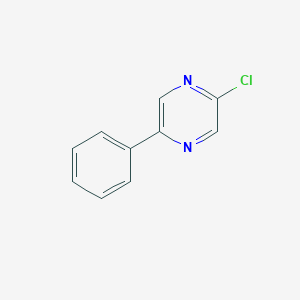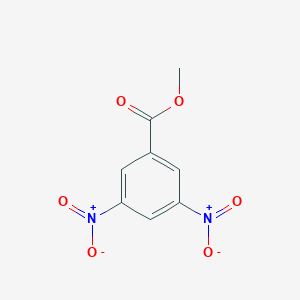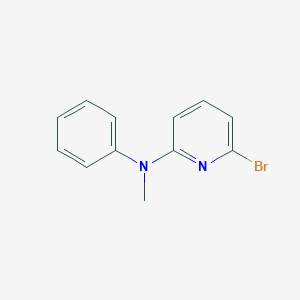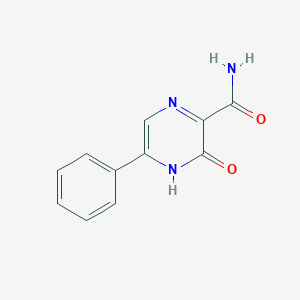![molecular formula C8H6O2S B189451 苯并[b]噻吩 1,1-二氧化物 CAS No. 825-44-5](/img/structure/B189451.png)
苯并[b]噻吩 1,1-二氧化物
概述
描述
Benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C8H6O2S. It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group. This compound is of significant interest due to its diverse applications in medicinal chemistry and materials science .
科学研究应用
Benzo[b]thiophene 1,1-dioxide has several scientific research applications:
作用机制
Target of Action
Benzo[b]thiophene 1,1-dioxide has been found to target Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a member of the STAT protein family that plays a crucial role in various biological pathways, including cell proliferation, migration, survival, and differentiation . It has been widely studied as a potential target for anti-cancer therapies due to its abnormal persistent activation in tumors .
Mode of Action
The compound interacts with STAT3, inhibiting its activation and reducing the phosphorylation levels of JAK2 and STAT3 . This interaction leads to changes in the expression of apoptotic proteins and influences mitochondrial functions .
Biochemical Pathways
The inhibition of STAT3 activation by Benzo[b]thiophene 1,1-dioxide affects several biochemical pathways. It has been shown to trigger the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction . Furthermore, it regulates the expression of apoptotic proteins, thereby influencing the apoptosis pathway .
Pharmacokinetics
The compound has been described as having good drug-likeness properties , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of Benzo[b]thiophene 1,1-dioxide’s action is significant anti-proliferative activity. It has been found to exert this effect by influencing mitochondrial functions, regulating the expression of apoptotic proteins, and reducing the phosphorylation expression levels of JAK2 and STAT3 . These actions provide valuable hints for the subsequent discovery of anti-colorectal cancer drugs .
Action Environment
It’s worth noting that the compound’s synthesis has been achieved under electrochemical conditions , suggesting that certain environmental conditions may be necessary for its production
生化分析
Biochemical Properties
The biochemical properties of Benzo[b]thiophene 1,1-dioxide are largely determined by its unique structure and reactivity . It has been found to participate in various biochemical reactions, particularly those involving sulfonhydrazides and internal alkynes . The nature of these interactions is complex and involves the formation of a quaternary spirocyclization intermediate .
Cellular Effects
For instance, it has been implicated in the regulation of cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzo[b]thiophene 1,1-dioxide involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are largely due to the compound’s unique structure and reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[b]thiophene 1,1-dioxide have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzo[b]thiophene 1,1-dioxide have been studied in animal models, with findings indicating that the compound’s effects vary with different dosages .
Metabolic Pathways
Benzo[b]thiophene 1,1-dioxide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Benzo[b]thiophene 1,1-dioxide within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene 1,1-dioxide can be synthesized through various methods. One efficient method involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction proceeds via the formation of a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process . The reaction is typically carried out at room temperature using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
Industrial Production Methods: Industrial production methods for benzo[b]thiophene 1,1-dioxide are not extensively documented. the electrochemical synthesis method mentioned above offers a scalable and efficient route for industrial applications .
化学反应分析
Types of Reactions: Benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding thiophene derivative.
Substitution: The sulfone group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized benzo[b]thiophene derivatives.
相似化合物的比较
Benzothiophene: The parent compound without the sulfone group.
Thiophene 1,1-dioxide: A similar compound with a different substitution pattern.
Benzo[c]thiophene 1,1-dioxide: A structural isomer with a different ring fusion pattern.
Uniqueness: Benzo[b]thiophene 1,1-dioxide is unique due to its specific sulfone substitution, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJNKYGTHPUSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231796 | |
| Record name | Benzo(b)thiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-44-5 | |
| Record name | Benzothiophene 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]thiophene 1,1-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)thiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzo(b)thiophene 1,1-dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHF9X2MG7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzo[b]thiophene 1,1-dioxide?
A1: The molecular formula of benzo[b]thiophene 1,1-dioxide is C8H6O2S, and its molecular weight is 166.20 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, the ultraviolet and visible absorption spectra of azo dyes containing benzo[b]thiophene 1,1-dioxide have been investigated. The position of the absorption bands is influenced by the type of moieties attached to the azo center. []
Q3: How can benzo[b]thiophene 1,1-dioxides be synthesized?
A3: Several synthetic routes have been developed, including:
- Copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO: This method efficiently introduces a sulfonyl group and facilitates intramolecular cyclization to form the benzo[b]thiophene 1,1-dioxide core. []
- Tf2O/2-Chloropyridine-Triggered Synthesis from Sulfonium α-Acyl Sulfonylmethylides: This tandem reaction involves activation, electrophilic addition, and a 1,2-sulfonyl shift via spirocyclic intermediates. []
- Palladium-Catalyzed Coupling of 2-Iodothiophenol with Phenylacetylene: This Sonogashira-type cross-coupling reaction allows for the introduction of various substituents at the 2-position. []
- Dimerization of thiophene 1,1-dioxides: This method has been employed to prepare benzo[b]thiophene 1,1-dioxides through dimerization reactions. []
Q4: Can benzo[b]thiophene 1,1-dioxide undergo cycloaddition reactions?
A4: Yes, benzo[b]thiophene 1,1-dioxide acts as a dipolarophile in 1,3-dipolar cycloaddition reactions.
- It reacts with azomethine ylides to form tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives. This reaction, catalyzed by copper(I), proceeds with high diastereo- and enantioselectivity. []
- It can also participate in multicomponent 1,3-dipolar cycloadditions with isatin and sarcosine or L-proline, yielding spirooxindoles containing tri- and tetracyclic fused pyrrolo benzo[b]thiophene 1,1-dioxide derivatives. []
Q5: Are there any catalytic applications of benzo[b]thiophene 1,1-dioxide derivatives?
A5: While the provided research focuses on the synthesis and applications of benzo[b]thiophene 1,1-dioxide derivatives as target molecules, their potential as catalysts remains largely unexplored. Further research is needed to investigate their catalytic properties and potential applications.
Q6: Can chiral benzo[b]thiophene 1,1-dioxide derivatives be synthesized?
A6: Yes, asymmetric hydrogenation has proven successful in synthesizing chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides.
- Rhodium catalysts with chiral diene ligands efficiently facilitate the enantioselective addition of hydrogen to benzo[b]thiophene 1,1-dioxides. This reaction is tolerant to various substituents and yields products with high enantiomeric excess. [, ]
- Nickel catalysts have also shown promise in the asymmetric hydrogenation of these compounds. []
- Iridium complexes with chiral pyridyl phosphinite ligands provide access to highly enantiomerically enriched sulfones with substituents at the 2- and 3-position. []
Q7: What are the potential biological activities of benzo[b]thiophene 1,1-dioxide derivatives?
A7: Research suggests that benzo[b]thiophene 1,1-dioxide derivatives possess various biological activities:
- STAT3 inhibition: 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, making them potential candidates for cancer therapy. [, ]
- Antifungal activity: Some benzo[b]thiophene 1,1-dioxide derivatives have shown antifungal activity by targeting the enzyme IMPDH, but their development is challenged by PAINS profiles. []
- Carbonic anhydrase inhibition: Benzo[b]thiophene 1,1-dioxide sulfonamides have demonstrated inhibitory activity against cytosolic/tumor-associated carbonic anhydrase isozymes. []
- Cytotoxic activity: Lipophilic sulfonamide derivatives of benzo[b]thiophene 1,1-dioxide have been investigated for their cytotoxic activity. []
Q8: How does the structure of benzo[b]thiophene 1,1-dioxide affect its biological activity?
A8: Structure-activity relationship (SAR) studies have revealed that modifications to the benzo[b]thiophene 1,1-dioxide scaffold can significantly impact its biological activity.
- Substituents at the 2- and 3-positions: These substitutions influence both the potency and selectivity of the compounds towards specific targets. For example, in STAT3 inhibitors, incorporating basic flexible groups through amide bond linkage at the 2-position enhanced antiproliferative potency. []
- Nature of the heterocyclic ring: Replacing the sulfamoyl group with a methylsulfonyl group in certain derivatives did not alter the diuretic pattern but led to decreased potency. []
- QSAR models: Quantitative structure-activity relationship (QSAR) studies using genetic function algorithms (GFA) and molecular field analysis (MFA) have provided insights into the structural features essential for inhibiting HCV NS5B polymerase. These models guide the design of more potent analogs. []
Q9: Does benzo[b]thiophene 1,1-dioxide exhibit any interesting material properties?
A9: Yes, benzo[b]thiophene 1,1-dioxide derivatives display intriguing photophysical properties, making them attractive for various applications.
- Photochromism: Diarylethenes incorporating benzo[b]thiophene 1,1-dioxide units exhibit photochromic behavior, changing color upon irradiation with light. Substituents on the thiophene rings significantly influence the absorption wavelength, cyclization quantum yield, and thermal stability of the ring-closed isomer. [, ]
- Fluorescence: Certain 2-methylthiobenzo[b]thiophene 1,1-dioxides exhibit fluorescence in both solution and the solid state. [] Furthermore, benzo[b]thiophene 1,1-dioxide derivatives have been incorporated into macrocages to study the effect of steric hindrance on intramolecular charge transfer (ICT) fluorescence. [] This understanding is crucial for developing efficient sensor molecules.
- Aggregation-induced emission (AIE): Benzo[b]thiophene 1,1-dioxide derivatives have been employed as building blocks for AIE-active materials. [, ] These materials exhibit enhanced fluorescence in the aggregated state, making them promising for applications in organic light-emitting diodes (OLEDs) and bioimaging.
Q10: How do crystal packing and structural rugosity influence the properties of benzo[b]thiophene 1,1-dioxide derivatives?
A10: Crystal packing and structural rugosity play crucial roles in determining the solid-state properties of these compounds.
- Polymorphism: Different crystal packing arrangements (polymorphs) can lead to variations in properties such as melting point, solubility, and bioavailability. Research suggests that combining structural comparisons and rugosity modeling can aid in identifying potential polymorphs for benzo[b]thiophene 1,1-dioxide derivatives. []
- Photodimerization: The arrangement of molecules within the crystal lattice can influence their ability to undergo photodimerization. This process can be exploited to controllably activate solid-state fluorescence in specific benzo[b]thiophene 1,1-dioxide derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














